N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine
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Overview
Description
N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine: is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a piperazine ring attached to a pyridine core, with two ethyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine typically involves the following steps:
Formation of the Pyridine Core: The pyridine core can be synthesized through a condensation reaction involving suitable precursors such as aldehydes and ammonia.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with piperazine under basic conditions.
Ethylation of Nitrogen Atoms: The final step involves the ethylation of the nitrogen atoms at positions 2 and 5 of the pyridine ring using ethylating agents such as ethyl iodide or ethyl bromide.
Industrial Production Methods
In an industrial setting, the production of N2,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the piperazine ring or the ethyl groups are oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can be performed to reduce any oxidized forms of the compound back to its original state.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated reagents and bases like sodium hydroxide are commonly employed.
Major Products
Oxidation: Formation of oxides or ketones.
Reduction: Regeneration of the original compound.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry
N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for drug design and development.
Industry
In the industrial sector, N2,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N2,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N~2~,N~2~,N~5~,N~5~-Tetramethyl-6-(piperazin-1-yl)pyridine-2,5-diamine
- N~2~,N~2~,N~5~,N~5~-Diethyl-6-(piperazin-1-yl)pyridine-2,5-diamine
- N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(morpholin-1-yl)pyridine-2,5-diamine
Uniqueness
N~2~,N~2~,N~5~,N~5~-Tetraethyl-6-(piperazin-1-yl)pyridine-2,5-diamine is unique due to the presence of both ethyl groups and a piperazine ring, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity, binding affinity, and biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
111668-01-0 |
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Molecular Formula |
C17H31N5 |
Molecular Weight |
305.5 g/mol |
IUPAC Name |
2-N,2-N,5-N,5-N-tetraethyl-6-piperazin-1-ylpyridine-2,5-diamine |
InChI |
InChI=1S/C17H31N5/c1-5-20(6-2)15-9-10-16(21(7-3)8-4)19-17(15)22-13-11-18-12-14-22/h9-10,18H,5-8,11-14H2,1-4H3 |
InChI Key |
VINOSHDRVYFKLH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(N=C(C=C1)N(CC)CC)N2CCNCC2 |
Origin of Product |
United States |
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